molecular formula C6H16Cl2N2OS B13475540 [(1-Aminocyclobutyl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride

[(1-Aminocyclobutyl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride

Cat. No.: B13475540
M. Wt: 235.17 g/mol
InChI Key: FCYYEYKTFRJXKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride involves several steps. The primary synthetic route includes the reaction of cyclobutylamine with formaldehyde and hydrogen sulfide under controlled conditions. The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Halogens in the presence of a base such as sodium hydroxide at 25-30°C.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Aminocyclobutyl)methylmethyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to sulfhydryl groups in proteins, leading to the formation of stable adducts

Properties

Molecular Formula

C6H16Cl2N2OS

Molecular Weight

235.17 g/mol

IUPAC Name

1-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride

InChI

InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)5-6(7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H

InChI Key

FCYYEYKTFRJXKM-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)CC1(CCC1)N.Cl.Cl

Origin of Product

United States

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